4-(Dichloromethyl)-1-methyl-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloromethyl)-1-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a dichloromethyl group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 4-(Dichloromethyl)-1-methyl-2-nitrobenzene can be achieved through several routes. One common method involves the chlorination of 4-methyl-2-nitrotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure the selective formation of the dichloromethyl group . Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-(Dichloromethyl)-1-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . Major products formed from these reactions include 4-(chloromethyl)-1-methyl-2-nitrobenzene and 4-(dichloromethyl)-1-methyl-2-aminobenzene.
Scientific Research Applications
4-(Dichloromethyl)-1-methyl-2-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)-1-methyl-2-nitrobenzene involves its reactivity with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The dichloromethyl group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
4-(Dichloromethyl)-1-methyl-2-nitrobenzene can be compared with similar compounds such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its geometric isomer These compounds share the dichloromethyl group but differ in their overall structure and reactivity
Properties
Molecular Formula |
C8H7Cl2NO2 |
---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
4-(dichloromethyl)-1-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H7Cl2NO2/c1-5-2-3-6(8(9)10)4-7(5)11(12)13/h2-4,8H,1H3 |
InChI Key |
PVGSTECCXNRBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.